N-1-adamantyl-2-chloro-5-(methylthio)benzamide
Vue d'ensemble
Description
N-1-adamantyl-2-chloro-5-(methylthio)benzamide, also known as ACR16, is a novel compound that has gained significant attention in the field of neuroscience. ACR16 is a potent and selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor that has been implicated in various neurological disorders. ACR16 has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and obesity.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-2-chloro-5-(methylthio)benzamide is through its selective antagonism of the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and has been implicated in various neurological disorders. By blocking the 5-HT6 receptor, N-1-adamantyl-2-chloro-5-(methylthio)benzamide modulates the activity of various neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to have significant biochemical and physiological effects in various neurological disorders. In Alzheimer's disease, N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In schizophrenia, N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to reduce the activity of the dopaminergic system, which is hyperactive in the disease. In obesity, N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to reduce food intake and body weight through its effect on the hypothalamus, which regulates appetite and energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-2-chloro-5-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor. However, N-1-adamantyl-2-chloro-5-(methylthio)benzamide also has several limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments using N-1-adamantyl-2-chloro-5-(methylthio)benzamide.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-2-chloro-5-(methylthio)benzamide. One potential direction is the development of more potent and selective 5-HT6 receptor antagonists for the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of N-1-adamantyl-2-chloro-5-(methylthio)benzamide on cognitive function and memory. Additionally, the potential use of N-1-adamantyl-2-chloro-5-(methylthio)benzamide in combination with other drugs for the treatment of neurological disorders should be explored.
Conclusion
In conclusion, N-1-adamantyl-2-chloro-5-(methylthio)benzamide is a novel compound that has significant potential for the treatment of various neurological disorders. Its selective antagonism of the 5-HT6 receptor makes it a promising candidate for the development of new drugs for these disorders. However, further research is needed to fully understand the mechanism of action and potential long-term effects of N-1-adamantyl-2-chloro-5-(methylthio)benzamide.
Applications De Recherche Scientifique
N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to improve cognitive function and memory in animal models. In schizophrenia, N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In obesity, N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been shown to reduce food intake and body weight in animal models.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-methylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNOS/c1-22-14-2-3-16(19)15(7-14)17(21)20-18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYRUSWMRFNIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.